N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Binding Studies and Protein Interactions
Binding study of p-hydroxybenzoic acid esters to bovine serum albumin : A study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe indicated a hydrophobic nature of binding between parabens and bovine serum albumin, suggesting the aromatic ring as the primary binding site (Jun et al., 1971).
Fluorescent Probes and Imaging
An effective fluorescent probe to detect glutathione : A study on a two-photon fluorescent probe based on the naphthalene–pyrazoline fluorophore demonstrated high sensitivity and selectivity for glutathione in PBS–CTAB buffer solution and living cell imaging, highlighting the probe's potential in biological research (Dai et al., 2014).
Pharmacological Potential and Toxicity Assessment
Computational and Pharmacological Evaluation of Heterocyclic Derivatives : Research focused on 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their binding against targets like epidermal growth factor receptor (EGFR) and COX-2, and investigating their potential in toxicity, tumor inhibition, and analgesic actions. This study shows the broad applicability of sulfonamide compounds in medicinal chemistry (Faheem, 2018).
Sensing and Imaging Applications
Fluorescence sensing and intracellular imaging of Al³⁺ ions : A study on a naphthalene-based sulfonamide Schiff base demonstrated its utility as a fluorescence turn-on probe for selective detection of Al³⁺ in aqueous systems and intracellular environments, offering insights into the application of sulfonamides in chemical sensing and imaging (Mondal et al., 2015).
Environmental Applications
The application of polyaromatic sulfonates as tracers in geothermal reservoirs : This research explored the use of sulfonate compounds, including naphthalene derivatives, as tracers to study geothermal reservoirs, demonstrating their stability and usefulness in environmental studies (Rose et al., 2001).
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-13-10-18(21(19-13)16-8-9-26(22,23)12-16)20-27(24,25)17-7-6-14-4-2-3-5-15(14)11-17/h2-7,10-11,16,20H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBXMGNHYVSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.